2-Chloro-6-methoxy-3-nitro-5-(trifluoromethyl)pyridine
Description
2-Chloro-6-methoxy-3-nitro-5-(trifluoromethyl)pyridine is a polyhalogenated pyridine derivative characterized by multiple electron-withdrawing substituents. The pyridine core is substituted at positions 2 (chloro), 3 (nitro), 5 (trifluoromethyl), and 6 (methoxy). This unique substitution pattern confers distinct physicochemical properties, including high lipophilicity and metabolic stability, making it a candidate for agrochemical and pharmaceutical applications. For example, compounds like 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS 111928-64-4) share similar substituents but differ in the methoxy group at position 6, which is replaced by an amine in the latter .
Properties
Molecular Formula |
C7H4ClF3N2O3 |
|---|---|
Molecular Weight |
256.56 g/mol |
IUPAC Name |
2-chloro-6-methoxy-3-nitro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF3N2O3/c1-16-6-3(7(9,10)11)2-4(13(14)15)5(8)12-6/h2H,1H3 |
InChI Key |
NMKDYTIGUNHJHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related pyridine derivatives, emphasizing substituent effects, molecular properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Reactivity: The methoxy group at position 6 in the target compound (vs. The trifluoromethyl group at position 5 increases lipophilicity, as seen in and , which correlates with improved membrane permeability in agrochemicals. Nitro groups (position 3) are common in herbicides and insecticides due to their electron-withdrawing effects, which polarize the ring and facilitate nucleophilic substitution reactions .
Comparative Bioactivity :
- The phenyl-substituted analog in exhibits insecticidal activity, suggesting that the target compound’s trifluoromethyl and nitro groups may synergize for similar applications.
- The benzenediamine derivative in shows that multiple trifluoromethyl groups enhance binding to biological targets, a property likely shared by the target compound.
Synthetic Challenges :
- Introducing a methoxy group at position 6 (vs. chloro in ) requires selective etherification, which may involve Ullmann or nucleophilic aromatic substitution under controlled conditions.
- The presence of both chloro and nitro groups complicates regioselective functionalization, necessitating protective strategies during synthesis.
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